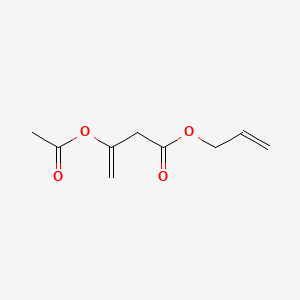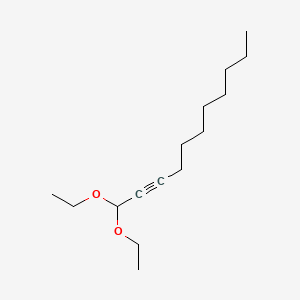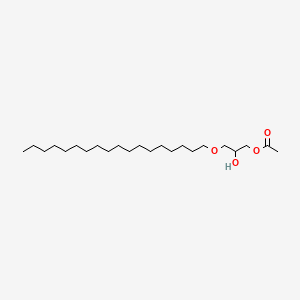
2-Hydroxy-3-(octadecyloxy)propyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydroxy-3-(octadecyloxy)propyl acetate is a chemical compound with the molecular formula C23H46O4. It is known for its unique structure, which includes a hydroxy group, an octadecyloxy group, and an acetate group. This compound is often used in various industrial and scientific applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Hydroxy-3-(octadecyloxy)propyl acetate can be synthesized through a ring-opening addition reaction. One common method involves using guar gum as the starting material and reacting it with n-octadecyloxy propyl glycidyl ether in the presence of sodium hydroxide as a catalyst and 95% ethanol as the solvent . The reaction conditions typically involve heating the mixture to facilitate the ring-opening and subsequent addition reactions.
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous reactors and optimized reaction conditions can enhance the yield and purity of the final product. The industrial process may also include purification steps such as distillation or crystallization to obtain the desired compound.
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-3-(octadecyloxy)propyl acetate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the acetate group to an alcohol.
Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of new compounds with different functional groups replacing the acetate group.
Scientific Research Applications
2-Hydroxy-3-(octadecyloxy)propyl acetate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Hydroxy-3-(octadecyloxy)propyl acetate involves its interaction with molecular targets such as cell membranes. Its amphiphilic nature allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability. This property makes it useful in drug delivery systems, where it can enhance the absorption and distribution of therapeutic agents .
Comparison with Similar Compounds
Similar Compounds
- 3-(Octadecyloxy)-1,2-propanediol 1-acetate
- 2-Hydroxy-3-(octadecyloxy)propyl dihydrogen phosphate
- 3-(Octadecyloxy)propyl ester
Uniqueness
2-Hydroxy-3-(octadecyloxy)propyl acetate stands out due to its specific combination of functional groups, which confer unique chemical and physical properties. Its ability to undergo various chemical reactions and its amphiphilic nature make it versatile for multiple applications in different fields .
Properties
CAS No. |
85712-13-6 |
|---|---|
Molecular Formula |
C23H46O4 |
Molecular Weight |
386.6 g/mol |
IUPAC Name |
(2-hydroxy-3-octadecoxypropyl) acetate |
InChI |
InChI=1S/C23H46O4/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-26-20-23(25)21-27-22(2)24/h23,25H,3-21H2,1-2H3 |
InChI Key |
WEZCLBNXPTWPDH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCOCC(COC(=O)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


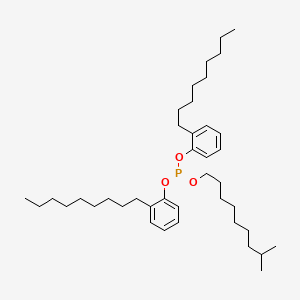
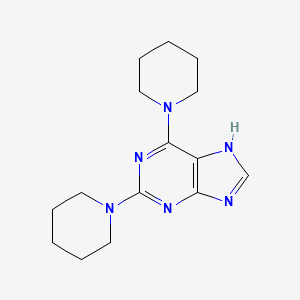

![3-[2-(Dodecyloxy)ethoxy]propylamine](/img/structure/B12655424.png)

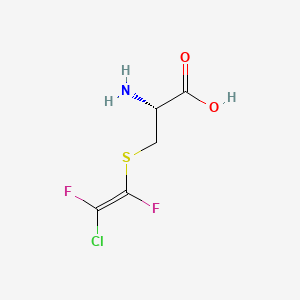
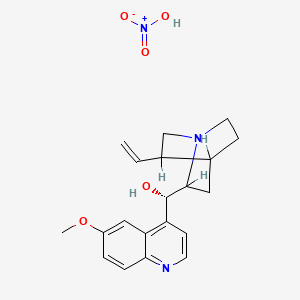
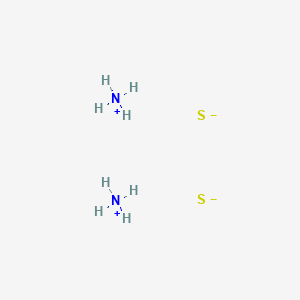
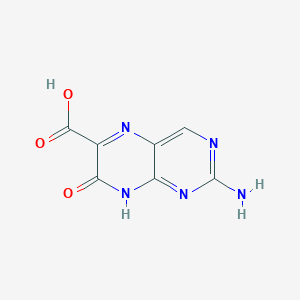
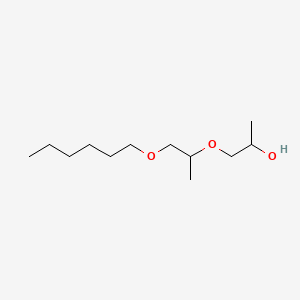

![4-chloro-2-[5H,6H,7H-pyrrolo[3,4-b]pyridin-6-yl]benzaldehyde](/img/structure/B12655473.png)
